C12-TLRa

TLR7 agonism innate immunity HEK-Blue reporter assay

Conventional ionizable lipids (SM-102, ALC-0315) in mRNA-LNP vaccines impair dendritic cell activation due to nucleoside-modified mRNA. C12-TLRa (CAS 3067466-15-0) solves this trade-off via dual-function architecture: LNP structural component + TLR7/8 agonist. • Restores DC maturation (CD80/CD86 upregulation) & pro-inflammatory cytokines (TNF-α, IL-12p70) • Validated 5 mol% substitution in C12-113, MC3, or SM-102 platforms • Measured pKa 6.42; powder stable at -20°C (3 years)

Molecular Formula C46H73N5O2
Molecular Weight 728.1 g/mol
Cat. No. B11928135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12-TLRa
Molecular FormulaC46H73N5O2
Molecular Weight728.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CC1=CC=C(C=C1)CN2C(=NC3=C2C4=CC=CC=C4N=C3N)CCCC)CC(CCCCCCCCCC)O)O
InChIInChI=1S/C46H73N5O2/c1-4-7-10-12-14-16-18-20-24-39(52)35-50(36-40(53)25-21-19-17-15-13-11-8-5-2)33-37-29-31-38(32-30-37)34-51-43(28-9-6-3)49-44-45(51)41-26-22-23-27-42(41)48-46(44)47/h22-23,26-27,29-32,39-40,52-53H,4-21,24-25,28,33-36H2,1-3H3,(H2,47,48)
InChIKeyHIHJXHDBDZYVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12-TLRa: Ionizable Adjuvant Lipidoid for mRNA-LNP Vaccines


C12-TLRa (CAS 3067466-15-0) is a synthetic ionizable adjuvant lipidoid with the molecular formula C46H73N5O2 and a molecular weight of 728.1 . It is uniquely designed as a structural component of lipid nanoparticles (LNPs) that also possesses intrinsic Toll-like receptor 7/8 (TLR7/8) agonistic activity [1]. First reported in *Nature Nanotechnology* by Han et al. in 2023, this compound addresses a fundamental limitation in mRNA vaccine technology: the reduced innate immune activation caused by nucleoside-modified mRNA [1].

Dual-Function Architecture Structural LNP component with intrinsic TLR7/8 agonism for self-adjuvanting mRNA delivery studies.
TLR7/8 Pathway Activation Enables innate immunity research in LNP context; restores dendritic cell activation signals lost with nucleoside-modified mRNA.
LNP Formulation Integration Compatible with C12-113, MC3, and SM-102 platforms; supports formulation optimization without separate adjuvant components.

C12-TLRa vs. Conventional Ionizable Lipids


Conventional ionizable lipids used in clinically approved mRNA-LNP vaccines (e.g., SM-102 in Moderna's Spikevax, ALC-0315 in Pfizer-BioNTech's Comirnaty) are engineered solely for efficient mRNA encapsulation and endosomal escape [1]. However, the nucleoside-modified mRNA (e.g., N1-methylpseudouridine) employed in these vaccines to avoid innate immune recognition significantly impairs dendritic cell (DC) activation, a prerequisite for robust adaptive immunity [1]. C12-TLRa addresses this intrinsic trade-off through its dual-function architecture: it serves as a structural LNP component while simultaneously providing targeted TLR7/8 agonism to restore and amplify DC maturation and pro-inflammatory cytokine production [1]. Substituting C12-TLRa with a standard ionizable lipid such as C12-113 results in the complete loss of TLR7 agonistic activity, as C12-113 LNP alone exhibits no measurable TLR7 activation [2].

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Loss of TLR7 agonistic function Conventional ionizable lipids (e.g., C12-113, SM-102, ALC-0315) lack TLR7/8 agonism; substitution eliminates reported dose-dependent TLR7 activation.
!
Impaired dendritic cell maturation Without TLR7/8 engagement, DC activation endpoints (CD80/CD86, TNF-α, IL-12p70) may not reach levels observed with C12-TLRa-substituted LNPs.
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Reduced endosomal escape efficiency Reported enhancement in cytosolic delivery linked to TLR7/8 interaction may not transfer to non-adjuvant lipid formulations.

C12-TLRa Differentiation Evidence


Gain of TLR7 Agonistic Function vs. C12-113 LNP

In a direct head-to-head comparison using HEK-Blue TLR7 reporter cells, C12-113 LNP exhibited no detectable TLR7 agonistic activity, whereas C12-113/TLRa LNP (5 mol% C12-TLRa substitution) demonstrated clear, dose-dependent TLR7 activation [1]. The measured activity was reported as fold change relative to untreated cells across a range of mRNA concentrations, confirming that the TLR7 agonism is a unique property conferred exclusively by the C12-TLRa component [1].

TLR7 agonistic function gain
Reported
C12-113/TLRa LNP: dose-dependent TLR7 activation. C12-113 LNP: undetectable.
Supports TLR7 pathway activation screening in LNP context.
HEK-Blue reporter assay; Figure 2f.
TLR7 agonism innate immunity HEK-Blue reporter assay

Enhanced mRNA Transfection in Dendritic Cells

In direct comparative experiments, C12-113/TLRa LNP (5 mol% substitution) consistently outperformed unsubstituted C12-113 LNP in delivering mRNA to both murine and human primary dendritic cells [1]. In primary mouse bone marrow-derived dendritic cells (BMDCs), C12-113/TLRa LNP showed higher mRNA transfection across all tested doses (1.25–40 ng/well) [1]. Similarly, in human monocyte-derived dendritic cells (MoDCs), the substituted LNP demonstrated superior delivery at doses ranging from 5–160 ng/well [1]. The enhancement was further validated across multiple LNP platforms: MC3/TLRa LNP and SM-102/TLRa LNP both significantly outperformed their respective unsubstituted counterparts in mLuc delivery [2].

mRNA transfection in DCs
Reported
Higher luminescence vs. unsubstituted LNP across all doses in BMDCs and MoDCs.
Supports transfection enhancement in primary dendritic cell models.
mLuc mRNA; Figure 3b-c.
mRNA delivery transfection efficiency dendritic cells

Improved Endosomal Escape vs. C12-113 LNP

Confocal microscopy analysis revealed that C12-113/TLRa LNP achieved significantly more efficient endosomal escape compared to unsubstituted C12-113 LNP [1]. Quantitative image analysis demonstrated that a higher percentage of C12-113/TLRa LNPs successfully escaped endosomes and entered the cytosol, as measured by the ratio of green signal in merged images (LNPs that escaped) to DiO signal (total internalized LNPs) [1]. The proposed mechanism suggests that the agonist-receptor interaction between C12-TLRa and endosomal TLR7/8 enhances LNP-mediated endosomal disruption, physically strengthening the interaction between LNPs and the endosomal membrane [1].

Endosomal escape
Reported
Higher percentage of escaped LNPs quantified by confocal image analysis.
Reported enhanced cytosolic delivery via TLR7/8 interaction.
DC2.4 cells; Figure 3d-e.
endosomal escape intracellular trafficking confocal microscopy

Optimal Molar Substitution Ratio

Systematic formulation screening evaluated C12-113/TLRa LNPs with C12-TLRa substitution levels ranging from 1 to 17.5 mol% [1]. The mRNA transfection efficiency exhibited a characteristic bell-shaped dose-response curve, peaking at 5 mol% C12-TLRa substitution [1]. This optimal formulation (5 mol% C12-TLRa in C12-113 LNP) was subsequently selected for all further characterization studies based on its maximal transfection performance [1]. Transmission electron microscopy (TEM) and cryo-EM confirmed that the optimized C12-113/TLRa LNP maintained a uniform, compact spherical morphology comparable to conventional LNPs [1].

Optimal substitution ratio
Class-level
5 mol%
Supports formulation optimization studies; peak transfection at 5%.
DC2.4 cells; Figure 2e,g.
LNP formulation molar ratio optimization structure-activity relationship

Dendritic Cell Maturation and Cytokine Induction

Flow cytometry analysis demonstrated that C12-113/TLRa LNP induced significantly higher expression of DC maturation markers CD80 and CD86 compared to unsubstituted C12-113 LNP in multiple cell types: DC2.4 cells, primary mouse BMDCs, and human MoDCs [1]. Furthermore, ELISA analysis revealed that C12-113/TLRa LNP treatment resulted in elevated production of key pro-inflammatory cytokines including TNF-α, IL-12p70, and IL-1β across all three cell types, confirming the functional adjuvanticity of the C12-TLRa component [1].

DC maturation & cytokines
Reported
Elevated CD80/CD86 and TNF-α, IL-12p70, IL-1β vs. unsubstituted LNP.
Supports DC activation endpoint assessment in vaccine research.
Flow cytometry/ELISA; Figure 3f-k.
DC maturation CD80 CD86 TNF-α IL-12p70 adjuvanticity

Cross-Platform Enhancement: MC3 and SM-102 LNPs

The enhancing effect of C12-TLRa substitution is not limited to C12-113 LNP systems. In comparative studies, both MC3/TLRa LNP and SM-102/TLRa LNP significantly outperformed their respective unsubstituted counterparts (MC3 LNP and SM-102 LNP) in mLuc mRNA delivery [1]. This cross-platform validation demonstrates that C12-TLRa provides a broadly applicable enhancement strategy rather than being restricted to a single proprietary LNP formulation.

Cross-platform enhancement
Reported
MC3/TLRa and SM-102/TLRa LNPs outperformed unsubstituted versions.
Supports platform-independent LNP enhancement strategy.
Supplementary Figure 11.
LNP platform compatibility MC3 SM-102 mRNA delivery

C12-TLRa Application Scenarios


Self-Adjuvanted mRNA-LNP Vaccines

C12-TLRa is ideally suited for formulating next-generation mRNA-LNP vaccines that require both efficient antigen expression and robust innate immune activation without separate adjuvant components. The compound's demonstrated ability to confer TLR7/8 agonistic activity to LNPs , enhance DC maturation (CD80/CD86 upregulation) , and induce pro-inflammatory cytokines (TNF-α, IL-12p70, IL-1β) makes it a strategic choice for vaccine candidates targeting infectious diseases where strong cellular and humoral immunity is required. The optimal 5 mol% substitution ratio in C12-113 LNP [1] provides a validated starting point for formulation development.

Optimizing Existing LNP Formulations

For research teams already working with established LNP platforms (C12-113, MC3, or SM-102), C12-TLRa offers a validated method to enhance mRNA delivery performance without redesigning the entire formulation. Evidence demonstrates that partial substitution with C12-TLRa significantly improves mRNA transfection in both murine and human primary dendritic cells , and this enhancement extends to multiple LNP platforms including MC3-based and SM-102-based systems [1]. The improved endosomal escape quantified in comparative confocal microscopy studies provides a mechanistic basis for this enhancement.

TLR7/8-Mediated Endosomal Escape Mechanisms

C12-TLRa serves as a unique molecular tool for investigating the intersection of LNP-mediated delivery and innate immune signaling. The proposed mechanism—wherein agonist-receptor interaction between C12-TLRa and endosomal TLR7/8 enhances LNP-mediated endosomal disruption —can be further interrogated using this compound. The availability of a direct comparator (C12-113 LNP lacking TLR7 activity [1]) provides an ideal isogenic control system for dissecting the contribution of TLR7/8 agonism to LNP performance independent of other formulation variables.

LNP Manufacturing and QC Benchmarking

For procurement specialists and QC laboratories, C12-TLRa's well-characterized physicochemical properties—including its defined molecular weight (728.1), molecular formula (C46H73N5O2), and measured pKa of 6.42 —provide clear specifications for identity verification and purity assessment. The compound's documented storage stability (powder: -20°C for 3 years; in solvent: -80°C for 1 year) further supports inventory planning and long-term research continuity.

Application
Selection Property
Validation Focus
Self-adjuvanted mRNA-LNP formulation studies
Dual-function delivery + TLR7/8 agonism
DC activation and immunogenicity endpoints
LNP platform enhancement research
Cross-platform compatibility
Transfection efficiency in diverse LNP systems
Endosomal escape mechanism studies
TLR7/8-mediated endosomal disruption
Intracellular trafficking and escape quantification
LNP component quality assessment
Defined physicochemical specifications
Identity, purity, and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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